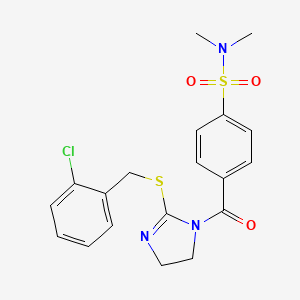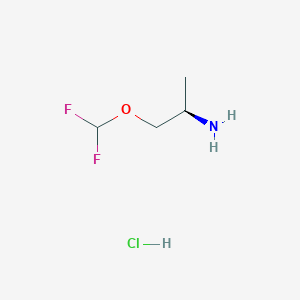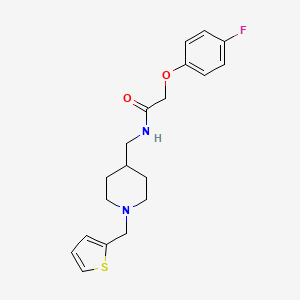
N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as AZD-9056, is a small molecule drug that has been developed as a potential treatment for chronic pain. It belongs to the class of drugs known as selective nociceptin receptor antagonists. The nociceptin receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and mood. By blocking this receptor, AZD-9056 may be able to provide pain relief without the side effects associated with traditional opioid analgesics.
Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Activity
Research on the synthesis and biological evaluation of Schiff’s bases and azetidinones, including compounds related to N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, has demonstrated potential antidepressant and nootropic activities. The synthesis involved stirring and sonication methods, leading to the discovery that certain compounds exhibited significant antidepressant and nootropic effects, suggesting that the azetidinone skeleton has potential as a CNS active agent. This research supports the exploration of azetidinone and its analogues for the development of potent and safe CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Another study focused on the synthesis of new pyrimidine-azetidinone analogues, which were examined for their antimicrobial activity against bacterial and fungal strains as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This research indicates the potential of these compounds in designing antibacterial and antituberculosis agents, based on their observed activities and provides a basis for further molecular studies (M. Chandrashekaraiah et al., 2014).
Synthesis of Functionalized Pyrrolidines and Azetidines
Research into the ring expansion of 2-(α-hydroxyalkyl)azetidines has provided a synthetic route to functionalized pyrrolidines. This method involves treating azetidines with thionyl chloride or methanesulfonyl chloride, leading to rearrangement into pyrrolidines. The process allows for the incorporation of various nucleophiles, offering a pathway to synthesize pyrrolidines with specific functional groups. This work highlights the versatility of azetidines in synthesizing complex structures with potential biological applications (François Durrat et al., 2008).
Synthesis of Aromatic Polyamides and Polyimides
A study on the synthesis and properties of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine demonstrates the utility of related compounds in polymer science. This research showcases the use of these compounds in creating materials with high thermal stability and solubility in polar solvents, which could have applications in various industries, including electronics and materials science (Chin-Ping Yang and Jiun-Hung Lin, 1995).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-5-1-2-6-14(13)18-15(20)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGBCOSMGDTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)
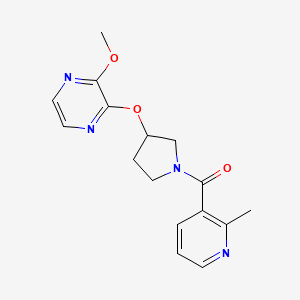
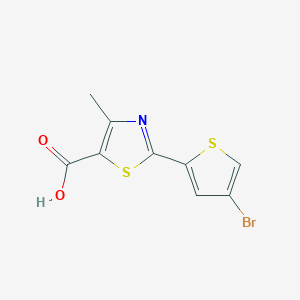
![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)
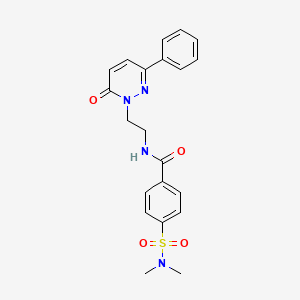
![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)
